molecular formula C17H16N2O4 B5697683 Methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate

Methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate

Cat. No.: B5697683
M. Wt: 312.32 g/mol
InChI Key: MRAZSTQARJEHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of both an ester functional group and an amide linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate typically involves a multi-step process. One common method is the reaction of 4-aminobenzoic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI). The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobenzoate
  • 4-Aminobenzoic acid
  • Methyl 3-aminobenzoate

Uniqueness

Methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate is unique due to its dual functional groups (ester and amide), which provide it with a wide range of reactivity and applications. This dual functionality allows it to participate in diverse chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-17(22)12-4-8-14(9-5-12)19-16(21)10-15(20)11-2-6-13(18)7-3-11/h2-9H,10,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAZSTQARJEHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.